molecular formula C11H11BrFN5 B2357829 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine CAS No. 2415512-35-3

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine

Cat. No. B2357829
CAS RN: 2415512-35-3
M. Wt: 312.146
InChI Key: XJJUSXYBHMRJMP-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 5380272

Scientific Research Applications

Synthesis and Development in Pharmaceutical Chemistry

  • Process Development of Voriconazole : This research describes the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The study emphasizes the importance of pyrimidine substitution patterns and metalation in achieving excellent diastereoselection, crucial for the stereochemistry of voriconazole (Butters et al., 2001).

  • Discovery of P2X7 Antagonist Clinical Candidate : This paper discusses the development of a dipolar cycloaddition reaction to create novel P2X7 antagonists. These compounds, including a derivative with a 5-fluoropyrimidin-2-yl component, showed promise for the treatment of mood disorders (Chrovian et al., 2018).

Therapeutic Applications

  • Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment : Research on compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid highlights their potential as αvβ3 receptor antagonists. These compounds demonstrated significant in vitro profiles and efficacy in an in vivo model of bone turnover, marking them as potential treatments for osteoporosis (Coleman et al., 2004).

Structural and Chemical Properties

  • Histamine H4 Receptor Ligands : A study on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) explored the optimization of potency, leading to the development of compound 3, which showed potential as an anti-inflammatory and antinociceptive agent (Altenbach et al., 2008).

  • Synthesis and Biological Evaluation of Pyrazolopyrimidines : Research focusing on the synthesis of a series of pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents. This study highlighted the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN5/c12-9-1-16-18(7-9)6-8-4-17(5-8)11-14-2-10(13)3-15-11/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUSXYBHMRJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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